2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C25H21ClN6O2 . This compound is a derivative of 2-chlorobenzaldehyde and is characterized by the presence of a hydrazone group attached to a purine ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 2-chlorobenzaldehyde with 1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone include:
- 2-Chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 2-Chlorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 2-Chlorobenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
These compounds share similar structural features but differ in the substituents attached to the purine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
478252-76-5 |
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Molecular Formula |
C25H21ClN6O2 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H21ClN6O2/c1-30-22-21(23(33)31(2)25(30)34)32(15-18-11-7-10-16-8-3-5-12-19(16)18)24(28-22)29-27-14-17-9-4-6-13-20(17)26/h3-14H,15H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
NSEQVGTZJYGVAL-MZJWZYIUSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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